Cas no 2680689-51-2 (benzyl N-(2-cyanonaphthalen-1-yl)carbamate)

Benzyl N-(2-cyanonaphthalen-1-yl)carbamate is a specialized organic compound featuring a naphthalene core functionalized with a cyano group at the 2-position and a benzyl carbamate moiety at the 1-position. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or pharmaceutical scaffolds. The cyano group enhances reactivity for further derivatization, while the benzyl carbamate offers protective functionality for amine groups. Its well-defined reactivity profile and stability under controlled conditions make it suitable for use in medicinal chemistry and materials science research. The compound is typically handled under inert conditions to preserve its integrity.
benzyl N-(2-cyanonaphthalen-1-yl)carbamate structure
2680689-51-2 structure
Product name:benzyl N-(2-cyanonaphthalen-1-yl)carbamate
CAS No:2680689-51-2
MF:C19H14N2O2
Molecular Weight:302.326664447784
CID:5631962
PubChem ID:165934138

benzyl N-(2-cyanonaphthalen-1-yl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-(2-cyanonaphthalen-1-yl)carbamate
    • EN300-28290731
    • 2680689-51-2
    • インチ: 1S/C19H14N2O2/c20-12-16-11-10-15-8-4-5-9-17(15)18(16)21-19(22)23-13-14-6-2-1-3-7-14/h1-11H,13H2,(H,21,22)
    • InChIKey: DHWGNCJPZRTCKF-UHFFFAOYSA-N
    • SMILES: O(C(NC1=C(C#N)C=CC2C=CC=CC=21)=O)CC1C=CC=CC=1

計算された属性

  • 精确分子量: 302.105527694g/mol
  • 同位素质量: 302.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 450
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 62.1Ų

benzyl N-(2-cyanonaphthalen-1-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28290731-0.5g
benzyl N-(2-cyanonaphthalen-1-yl)carbamate
2680689-51-2 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28290731-2.5g
benzyl N-(2-cyanonaphthalen-1-yl)carbamate
2680689-51-2 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28290731-5.0g
benzyl N-(2-cyanonaphthalen-1-yl)carbamate
2680689-51-2 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28290731-10g
benzyl N-(2-cyanonaphthalen-1-yl)carbamate
2680689-51-2
10g
$5221.0 2023-09-08
Enamine
EN300-28290731-0.05g
benzyl N-(2-cyanonaphthalen-1-yl)carbamate
2680689-51-2 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28290731-5g
benzyl N-(2-cyanonaphthalen-1-yl)carbamate
2680689-51-2
5g
$3520.0 2023-09-08
Enamine
EN300-28290731-1g
benzyl N-(2-cyanonaphthalen-1-yl)carbamate
2680689-51-2
1g
$1214.0 2023-09-08
Enamine
EN300-28290731-0.25g
benzyl N-(2-cyanonaphthalen-1-yl)carbamate
2680689-51-2 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28290731-0.1g
benzyl N-(2-cyanonaphthalen-1-yl)carbamate
2680689-51-2 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28290731-1.0g
benzyl N-(2-cyanonaphthalen-1-yl)carbamate
2680689-51-2 95.0%
1.0g
$1214.0 2025-03-19

benzyl N-(2-cyanonaphthalen-1-yl)carbamate 関連文献

benzyl N-(2-cyanonaphthalen-1-yl)carbamateに関する追加情報

Benzyl N-(2-Cyanonaphthalen-1-yl)carbamate: A Comprehensive Overview

Benzyl N-(2-cyanonaphthalen-1-yl)carbamate, identified by the CAS number 2680689-51-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. The molecule consists of a benzyl group attached to a naphthalene ring system, with a cyan group positioned at the 2nd position of the naphthalene moiety. This configuration imparts distinctive electronic and steric properties, making it a valuable component in modern chemical research.

The synthesis of benzyl N-(2-cyanonaphthalen-1-yl)carbamate involves a series of carefully controlled reactions, including nucleophilic substitution and condensation processes. Recent studies have focused on optimizing the reaction conditions to enhance yield and purity, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic methods. These advancements have not only streamlined the production process but also opened new avenues for exploring its applications in diverse industries.

One of the most promising applications of this compound lies in its use as a precursor for advanced materials. Researchers have demonstrated that benzyl N-(2-cyanonaphthalen-1-yl)carbamate can serve as a building block for constructing functional polymers and organic semiconductors. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for designing materials with tailored electronic properties. For instance, recent experiments have shown that incorporating this compound into polymer frameworks can significantly improve their thermal stability and mechanical strength.

In addition to its role in materials science, benzyl N-(2-cyanonaphthalen-1-yl)carbamate has also been explored for its potential in pharmaceutical applications. The compound's unique structure allows it to interact with biological systems in specific ways, making it a candidate for drug delivery systems and enzyme inhibitors. Ongoing studies are investigating its ability to modulate cellular pathways, which could pave the way for novel therapeutic interventions.

The environmental impact of benzyl N-(2-cyanonaphthalen-1-yl)carbamate has also been a subject of recent research. Scientists are examining its biodegradability and toxicity profiles to ensure that its use aligns with sustainable practices. Preliminary findings suggest that the compound exhibits low toxicity under standard conditions, which is a positive indicator for its safe application in industrial settings.

In conclusion, benzyl N-(2-cyanonaphthalen-1-yl)carbamate (CAS No. 2680689-51-2) represents a significant advancement in organic chemistry. Its versatile structure and promising applications across multiple disciplines underscore its importance as a key compound in contemporary research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly vital role in shaping the future of chemical innovation.

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